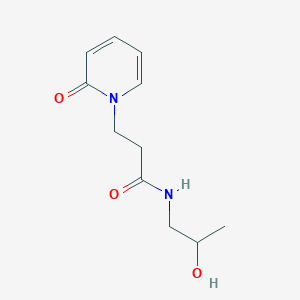

n-(2-Hydroxypropyl)-3-(2-oxopyridin-1(2h)-yl)propanamide

Description

N-(2-Hydroxypropyl)-3-(2-oxopyridin-1(2H)-yl)propanamide is an amide derivative featuring a 2-oxopyridin-1(2H)-yl moiety linked to a propanamide backbone substituted with a 2-hydroxypropyl group. The 2-oxopyridinone core is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)-3-(2-oxopyridin-1-yl)propanamide |

InChI |

InChI=1S/C11H16N2O3/c1-9(14)8-12-10(15)5-7-13-6-3-2-4-11(13)16/h2-4,6,9,14H,5,7-8H2,1H3,(H,12,15) |

InChI Key |

OXSXFAFNPIKUKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)CCN1C=CC=CC1=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in Immunoproteasome Inhibition

highlights a series of non-covalent β1i subunit inhibitors with structural similarities to the target compound. Key analogs include:

Key Findings :

- Substituent Effects : The N-benzyl group in 1 enhances potency due to π-π stacking with Phe31 and hydrogen bonding with Lys33. In contrast, the 2-hydroxypropyl group in the target compound may improve solubility but reduce binding affinity compared to aromatic substituents.

- Binding Dynamics: Molecular dynamics (MD) simulations reveal that substituent size and polarity influence binding pocket accessibility.

Functional Group Impact on Pharmacological Activity

- 2-Oxopyridinone Core: This moiety is critical for hydrogen bonding with proteasome catalytic residues. Its presence in the target compound and analogs (e.g., 1, 3, 4) suggests shared mechanistic pathways .

- Hydroxypropyl vs. Alkyl/Aryl Groups : The hydroxypropyl group may enhance aqueous solubility compared to hydrophobic substituents (e.g., benzyl, cyclohexyl). However, this could trade off with reduced membrane permeability or target affinity.

Broader Context: 2-Oxopyridinone Derivatives in Drug Discovery

–7 describe a tert-butyl ester derivative with a 2-oxopyridinone core acting as a p38 MAP kinase inhibitor. While structurally distinct, this compound underscores the versatility of the 2-oxopyridinone scaffold in targeting diverse enzymes. The target compound’s hydroxypropyl group may position it for applications in inflammatory or autoimmune diseases, akin to other 2-oxopyridinone-based therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.